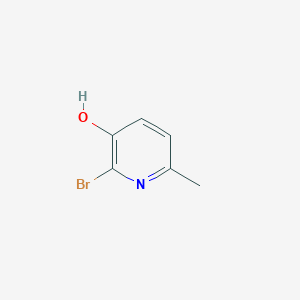

2-Bromo-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMANLXCLQNQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474786 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-35-2 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Methylpyridin 3 Ol and Analogues

Established Synthetic Routes to 3-Hydroxypyridines

The 3-hydroxypyridine (B118123) scaffold is a common structural motif, and several general methods have been established for its synthesis. These routes often involve the construction of the pyridine (B92270) ring from acyclic or other heterocyclic precursors.

A well-known method for synthesizing 3-hydroxypyridines involves the ring expansion of furan (B31954) derivatives. grafiati.comresearchgate.net This process typically utilizes 2-acylfurans, which react with an ammonia (B1221849) source under heat and pressure to yield the corresponding 3-hydroxypyridine. grafiati.com The reaction can be performed as a one-step synthesis at elevated temperatures, such as 150 °C. researchgate.net

Historically, these ammonolysis reactions required harsh conditions, including high temperatures and pressures, over extended periods. google.com However, recent advancements have introduced catalytic systems to facilitate this transformation under milder conditions. For instance, a method using furfural, a biomass-derived aldehyde, as a starting material employs a skeletal iron-based catalyst in deionized water. google.com This catalytic approach allows the reaction with an ammonia source to proceed at a more moderate temperature range of 100-140 °C, providing a greener alternative to traditional methods. google.com

Another established pathway to 3-hydroxypyridines is through the chemical modification of pre-existing pyridine rings, specifically from substituted pyridin-3-amines. The conversion of an amino group to a hydroxyl group is a fundamental transformation in aromatic chemistry, often achieved via a diazotization reaction followed by hydrolysis. This method is applicable to the synthesis of various 3-hydroxypyridine derivatives.

More advanced synthetic strategies, such as ruthenium-catalyzed Ring-Closing Metathesis (RCM), have also been developed for the de novo synthesis of substituted 3-hydroxypyridines. researchmap.jpresearchgate.net This methodology can also be extended to the synthesis of 3-aminopyridine (B143674) derivatives, which can then potentially be converted to the corresponding 3-hydroxypyridines. researchmap.jpresearchgate.net While effective, some synthetic routes to aminopyridinols remain challenging, and methods for producing specific isomers, such as 6-aminopyridin-3-ols, are not yet fully established. nih.gov

Direct Synthesis and Halogenation Approaches for 2-Bromo-6-methylpyridin-3-ol

Direct functionalization of the pyridine ring is a primary strategy for the synthesis of this compound. This involves the selective introduction of a bromine atom onto the 6-methylpyridin-3-ol core.

The direct synthesis of this compound can be achieved through the regioselective bromination of 2-methylpyridin-3-ol (also known as 6-methylpyridin-3-ol). The hydroxyl group at the 3-position and the methyl group at the 6-position (or 2-position depending on nomenclature preference) direct the electrophilic substitution.

A common and effective method involves using a brominating agent such as N-Bromosuccinimide (NBS). a2bchem.comnih.gov The reaction is typically carried out in a suitable solvent system, and conditions are controlled to ensure the selective bromination at the desired position on the pyridine ring. a2bchem.com The directing effects of the existing substituents are crucial for achieving high regioselectivity. For example, similar regioselective bromination at the 6-position has been demonstrated with high yield on related pyridinol structures using NBS in a sulfuric acid/water mixture.

Table 1: Proposed Direct Bromination of 2-Methylpyridin-3-ol

| Starting Material | Reagent | Product |

| 2-Methylpyridin-3-ol | N-Bromosuccinimide (NBS) | 6-Bromo-2-methylpyridin-3-ol |

This table illustrates a common synthetic approach for the target compound.

Transition-Metal-Catalyzed Synthetic Protocols

The bromine atom in this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the construction of more complex molecular architectures.

A notable application of this compound is its use as a starting material in the synthesis of 2-substituted furo-pyridines. An innovative, nickel-catalyzed tandem reaction has been developed for this purpose, providing an economical and efficient alternative to other metal catalysts. semanticscholar.orgresearchgate.net

The protocol involves a tandem Sonogashira coupling-cyclization sequence between a 2-halophenol, such as this compound, and a terminal alkyne. semanticscholar.orgresearchgate.net The reaction is catalyzed by a system comprising Nickel(II) chloride (NiCl₂) and 5-nitro-1,10-phenanthroline (B1664666) as a ligand, and it proceeds effectively without the need for copper or phosphine (B1218219) co-catalysts. semanticscholar.orgresearchgate.net The process is conducted in N,N-dimethylacetamide (DMA) at 120 °C. semanticscholar.org This method has demonstrated broad substrate scope and is compatible with heteroaryl substrates, successfully producing a range of 2-substituted furo-pyridines in reasonable to good yields. semanticscholar.orgresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of 2-Substituted Furo-pyridines from this compound

| Alkyne Reactant | Resulting Furo-Pyridine Product |

| Phenylacetylene | 6-Methyl-2-phenylfuro[3,2-b]pyridine |

| 4-Bromophenylacetylene | 2-(4-Bromophenyl)-6-methylfuro[3,2-b]pyridine |

| 4-Methylphenylacetylene | 6-Methyl-2-(p-tolyl)furo[3,2-b]pyridine |

| 4-Propylphenylacetylene | 6-Methyl-2-(4-propylphenyl)furo[3,2-b]pyridine |

| 3-Ethynylpyridine | 6-Methyl-2-(pyridin-3-yl)furo[3,2-b]pyridine |

This table showcases the versatility of this compound in a nickel-catalyzed tandem reaction to form various furo-pyridine derivatives. Data sourced from supporting information of related studies. semanticscholar.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Brominated Pyridinols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for functionalizing halogenated pyridine rings, such as those found in brominated pyridinol precursors. The transformation of the C-Br bond into a new C-C bond allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of accessible pyridine derivatives.

A common strategy involves activating the hydroxyl group of a pyridinol to prevent interference with the catalytic cycle and to improve the substrate's reactivity. For instance, trifluoromethyl-substituted pyridinols can be converted to their corresponding pyridyl nonaflates. nih.gov These nonaflates serve as excellent precursors for palladium-catalyzed coupling reactions, leading to various pyridine derivatives in good to excellent yields. nih.gov

Several types of palladium-catalyzed coupling reactions are employed for the functionalization of brominated pyridines. The Suzuki-Miyaura coupling, which pairs a halide with an organoboron compound, is widely used. For example, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield 4-phenyl-substituted products. beilstein-journals.org This methodology is readily applicable to brominated pyridinols. Similarly, the Sonogashira coupling enables the introduction of alkynyl groups. beilstein-journals.org The reaction of 2,5-dibromopyridine (B19318) can be controlled to achieve regioselective coupling with terminal acetylenes, yielding 2-alkynyl-5-bromopyridines. researchgate.net

Furthermore, the Heck reaction allows for the formation of di(alkenyl)pyridines from dibromopyridines and various alkenes. researchgate.net In some cases, unexpected dimerization can occur, as seen with 2,5-dibromopyridine, which can lead to 5,5′-dibromo-2,2′-bipyridine followed by a twofold Heck reaction. researchgate.net An alternative to traditional organoboron reagents in Suzuki-type couplings is the use of pyridine-2-sulfinates, which have been shown to be effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling with aryl bromides and chlorides. sigmaaldrich.com These reactions provide efficient access to medicinally relevant linked pyridine-heterocycle structures. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | beilstein-journals.org |

| Sonogashira | 2,5-Dibromopyridine | Terminal acetylene | Palladium catalyst | 2-Alkynyl-5-bromopyridine | researchgate.net |

| Heck | 2,3-Dibromopyridine | Alkene | Palladium catalyst | Di(alkenyl)pyridine | researchgate.net |

| Desulfinylative Coupling | Aryl bromide | Pyridine-2-sulfinate | Palladium catalyst | Linked pyridine-heterocycle | sigmaaldrich.com |

| Suzuki-Miyaura | Pyridyl nonaflate | Organoboron reagent | Palladium catalyst | Substituted pyridine | nih.gov |

Chemoenzymatic Synthesis of Pyridine Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. This approach is particularly powerful for producing chiral pyridine derivatives, which are prevalent scaffolds in medicinally important compounds. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often complementing or surpassing traditional chemical methods. acs.org

Hydrolytic enzymes, such as lipases, are also widely used in the chemoenzymatic synthesis of pyridine derivatives. researchgate.net They are particularly effective for the kinetic resolution of racemic mixtures. For example, hydrolytic enzymes have been successfully applied for the asymmetrisation or kinetic resolution of various 1,4-dihydropyridine (B1200194) derivatives. researchgate.net By carefully selecting the enzyme, solvent, and temperature, good to excellent enantioselectivities can be achieved. researchgate.net Two enantiomers of 1,4-dihydropyridine compounds have been separated with high enantiomeric purity through lipase-catalyzed hydrolysis. researchgate.net

Enzymes can also catalyze multicomponent reactions (MCRs) to build the pyridine core itself. An enzymatic method for synthesizing 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines has been developed, which uses an MCR of an aldehyde, malononitrile, and a thiol. mdpi.com This approach eliminates the need for toxic catalysts and can be performed in environmentally benign solvents like water or ethanol, making it a green alternative for the synthesis of poly-functionalized pyridines. mdpi.com

Table 2: Overview of Chemoenzymatic Methods for Pyridine Derivatives

| Enzyme(s) | Reaction Type | Substrate Example | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Amine Oxidase / Ene Imine Reductase | Asymmetric Dearomatization Cascade | N-Substituted Tetrahydropyridine | Stereo-defined substituted piperidines (e.g., Preclamol with 96% ee) | nih.govacs.org |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic 1,4-Dihydropyridine ester | Enantiopure 1,4-dihydropyridine derivatives | researchgate.net |

| Promiscuous Enzyme | Multicomponent Condensation | Aldehyde, malononitrile, thiol | Poly-functionalized 6-sulfanylpyridines in high yield | mdpi.com |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. This reactivity allows for the introduction of a wide array of functional groups. In this type of reaction, a nucleophile—an electron-rich chemical species—replaces the bromine atom. Common nucleophiles used in these reactions include amines, thiols, and cyanide ions, leading to the formation of various substituted pyridine derivatives. ambeed.com The efficiency of these substitution reactions can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile itself.

The general mechanism involves the attack of the nucleophile on the carbon atom bonded to the bromine. This leads to the formation of a transition state, followed by the departure of the bromide ion, resulting in the substituted product. The electron-withdrawing nature of the pyridine ring nitrogen enhances the electrophilicity of the carbon atom at the 2-position, facilitating the nucleophilic attack.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) bonds, and 2-Bromo-6-methylpyridin-3-ol is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org In the case of this compound, this reaction provides a direct route to arylated pyridinols. The general scheme involves the reaction of the bromo-pyridin-ol with an arylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form an arylpalladium(II) complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final arylated pyridine product, regenerating the palladium(0) catalyst.

This methodology is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. libretexts.org

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed cross-coupling reactions. These reactions have become indispensable methods for synthesizing anilines and their derivatives. science.gov For instance, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds by coupling the bromo-pyridin-ol with various amines. This reaction is particularly useful for synthesizing substituted amino-pyridines.

Other palladium-mediated processes can include reactions like the Sonogashira coupling for introducing alkyne moieties or the Heck reaction for forming carbon-carbon bonds with alkenes. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgnih.gov

Functional Group Transformations and Modifications of the Pyridine Core

The hydroxyl and methyl groups on the pyridine ring of this compound offer additional sites for chemical modification.

The hydroxyl group at the 3-position can be readily alkylated or methylated. O-alkylation is typically achieved by treating the pyridin-ol with an alkyl halide in the presence of a base. nih.gov The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with the alkyl halide. For example, methylation can be accomplished using a methylating agent like methyl iodide. These reactions are useful for protecting the hydroxyl group or for introducing specific alkoxy substituents to modify the compound's properties. One study describes the O-alkylation of 2-bromopyridin-3-ol with 1-bromo-2-fluoroethane (B107303) to produce 2-bromo-3-(2-fluoroethoxy)pyridine. nih.gov

The introduction of an amino group to the pyridine ring can be achieved through various amination strategies. georgiasouthern.edu Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for this purpose. nih.govvulcanchem.com These methods involve reacting the bromo-pyridin-ol with an amine in the presence of a palladium catalyst and a suitable base. vulcanchem.com This approach allows for the synthesis of a wide range of N-substituted amino pyridinols, which are valuable intermediates in medicinal chemistry and materials science. nih.gov The choice of ligand for the palladium catalyst is often critical to the success of these amination reactions. nih.gov

Oxidation Reactions (e.g., to N-oxides)

The oxidation of pyridyl nitrogen atoms to N-oxides is a fundamental transformation in pyridine chemistry, offering a route to modify the electronic properties and reactivity of the ring. While specific studies detailing the direct N-oxidation of this compound are not prevalent in the searched literature, the oxidation of related substituted pyridines is well-documented. For instance, various methylpyridines and methylated pyrazines can be converted to their corresponding N-oxides. researchgate.net The oxidation of 2-bromo-3-ethyl-6-methylpyridine (B12973160) to its N-oxide is also a known reaction, often employing oxidizing agents like potassium permanganate. evitachem.com

Generally, the oxidation of pyridine derivatives can be achieved using various reagents. Peracetic acid and monoperphthalic acid have been used for the oxidation of fluorinated picolines. rsc.org However, in some cases, these conditions can lead to the replacement of the halogen substituent rather than N-oxide formation. rsc.org The choice of oxidizing agent is crucial and can influence the outcome of the reaction. For instance, heating 2-chloro-6-methylpyridine (B94459) with bromotrimethylsilane (B50905) results in the formation of 2-bromo-6-methylpyridine (B113505), demonstrating the reactivity of the halogen at the 2-position. sigmaaldrich.com

The presence of a hydroxyl group at the 3-position and a bromine atom at the 2-position in this compound would likely influence the conditions required for selective N-oxidation. The electron-donating hydroxyl group could facilitate the oxidation, while the bulky bromine atom might sterically hinder the approach of the oxidizing agent.

Reduction Reactions to Amine Derivatives

The reduction of functional groups on the pyridine ring is a key strategy for the synthesis of various derivatives. While direct reduction of the pyridine ring of this compound is not explicitly described, related reduction reactions of substituted pyridines provide insight into potential transformations. For example, 6-Amino-2-methylpyridin-3-ol can be synthesized through the reduction of a nitropyridine precursor, specifically by the hydrogenation of 6-methyl-2-nitropyridine using a palladium on carbon catalyst. smolecule.com This indicates that a nitro-substituted precursor of this compound could potentially be reduced to the corresponding amine.

Furthermore, the bromine atom on the pyridine ring can be a site for reductive coupling reactions. In the presence of strong reducing agents like lithium aluminum hydride or samarium diiodide, 2-bromo-6-methylpyridine can undergo reductive coupling to form dimers or oligomers. ambeed.com The hydroxyl group in this compound can also be reduced to a hydrogen atom under specific conditions.

Generation and Reactivity of Reactive Intermediates

Precursors for ortho- and para-Quinone Methides of the 3-Hydroxypyridine (B118123) Series

This compound and its derivatives serve as valuable precursors for the generation of highly reactive intermediates known as quinone methides. Specifically, 2-bromo-6-(hydroxymethyl)pyridin-3-ol (B2740993) acts as a precursor for para-quinone methides of the 3-hydroxypyridine series. researchgate.netcolab.wsx-mol.comresearchgate.net These transient species are typically generated in situ and readily participate in various cycloaddition and nucleophilic addition reactions. researchgate.net

The generation of these quinone methides allows for the synthesis of complex hybrid heterocyclic systems. For example, the reaction of 3-hydroxypyridine-based quinone methides with various 1H-azoles provides an efficient route to synthesize hybrid heterocycles containing both a pyridine and an azole moiety. researchgate.netcolab.wsx-mol.comresearchgate.net This method has been successfully applied to produce 2- and 6-[(azolyl)methyl]pyridin-3-ols. researchgate.netcolab.wsx-mol.comresearchgate.net The protocol has also been extended to 2,6-bis-(hydroxymethyl)pyridine-3-ol, which can act as a precursor to both ortho- and para-quinone methides simultaneously. researchgate.netcolab.wsx-mol.comresearchgate.net

Synthesis of Advanced Heterocyclic Systems Incorporating the this compound Moiety

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of more complex heterocyclic systems. indiamart.com One notable application is in the nickel-catalyzed tandem synthesis of 2-substituted furo-pyridines. semanticscholar.org In this process, this compound can react with terminal alkynes under copper-free and phosphine-free conditions to yield the corresponding furo[2,3-b]pyridine (B1315467) derivatives. semanticscholar.org

The reaction is typically carried out using NiCl2 as the catalyst with a diamine ligand, such as 5-nitro-1,10-phenanthroline (B1664666), in a solvent like N,N-dimethylacetamide (DMA) at elevated temperatures. semanticscholar.org This methodology has proven to be effective for a wide range of substrates, including those with heteroaryl groups. semanticscholar.org

Furthermore, the generation of quinone methides from this compound precursors opens up pathways to novel heterocyclic frameworks. Cascade aza-Michael/intramolecular nucleophilic substitution reactions of these intermediates with suitable nucleophiles can lead to the formation of fused heterocyclic systems. For example, this approach has been used to synthesize 9Н-pyrazolo[5,1-b]pyrido[2,3-e] colab.wsCurrent time information in Bangalore, IN.oxazine and 12H-benzo evitachem.comindiamart.comimidazo[2,1-b]pyrido[2,3-e] colab.wsCurrent time information in Bangalore, IN.oxazine. researchgate.netcolab.wsx-mol.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of 2-Bromo-6-methylpyridin-3-ol in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural assignment of this compound. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons and the methyl group protons provide definitive information about their chemical environment and connectivity within the molecule. For instance, in related bromo-hydroxypyridine derivatives, the aromatic protons typically appear as doublets or doublets of doublets in the downfield region of the spectrum, with coupling constants indicative of their ortho, meta, or para relationships. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons would be expected to appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are sensitive to the electronic effects of the bromine, hydroxyl, and methyl substituents. The carbon bearing the bromine atom would be expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, while the carbon attached to the hydroxyl group would be shifted downfield. The methyl carbon would appear at a characteristic upfield chemical shift. The number of distinct signals in both ¹H and ¹³C NMR spectra is used to confirm the molecular symmetry and assess the purity of the sample. While specific spectral data for this compound is not widely published in peer-reviewed literature, the analysis of analogous compounds provides a strong basis for the expected spectral features. For example, the ¹H NMR spectrum of 3-Bromo-2-hydroxypyridine in DMSO-d₆ shows signals for the aromatic protons at δ = 6.12 (dd), 7.43 (dd), and 7.90 (dd) ppm, with a broad singlet for the hydroxyl proton at 11.77 ppm thieme-connect.com.

Table 1: Representative ¹H NMR Data for a Related Bromo-hydroxypyridine Data for 3-Bromo-2-hydroxypyridine in DMSO-d₆ thieme-connect.com

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.12 | dd |

| H-4 | 7.43 | dd |

| H-6 | 7.90 | dd |

Solid-state NMR (ssNMR) spectroscopy offers a powerful method for characterizing the structure and dynamics of crystalline and amorphous solids, providing information that is often complementary to solution-state NMR and X-ray diffraction. For pyridine derivatives, ssNMR, particularly ¹⁵N ssNMR, can yield valuable insights into hydrogen bonding interactions and the protonation state of the nitrogen atom in the solid state. The isotropic chemical shift (δiso) of ¹⁵N is highly sensitive to its local electronic environment, which is significantly influenced by noncovalent interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 Da for the molecular ion. For derivatives of this compound, HRMS has been used to confirm their elemental composition with high precision.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful techniques for the separation, identification, and quantification of this compound and its derivatives. These methods are particularly useful for analyzing reaction mixtures and assessing the purity of the synthesized compound. In a typical LC-MS analysis, the sample is first separated based on its polarity by passing it through a chromatographic column, and the eluent is then introduced into the mass spectrometer for detection and identification. For instance, a patent describing the synthesis of the isomeric 5-bromo-6-methylpyridin-3-ol (B176030) reports the use of LC-MS to confirm the formation of the target compound, showing molecular ion peaks at m/z 188 and 190, corresponding to the two bromine isotopes. The use of UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The crystal structure of this compound reveals that the pyridine ring is essentially planar. researchgate.net The bromine atom shows a slight displacement from the mean plane of the pyridine ring. A key feature of the solid-state structure is the presence of strong intermolecular O—H···N hydrogen bonds, which link the molecules into chains. researchgate.net These chains are further interconnected by weaker C—H···Br hydrogen bonds, forming corrugated two-dimensional networks. researchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility, and for rationalizing its chemical behavior.

Table 2: Selected Crystallographic Data for this compound Data from Acta Crystallographica Section E: Structure Reports Online, 2013, E69, o1729. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| β (°) | 97.36 (2) |

| Volume (ų) | 1365.1 (4) |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Applications

DFT has been widely applied to study pyridine (B92270) derivatives, providing a robust framework for understanding their electronic characteristics. researchgate.net

In a study on 2-acetylamino-5-bromo-6-methylpyridine (B57760), DFT was used to investigate molecular reactivity and stability. researchgate.net For a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, DFT studies using the B3LYP/6-31G(d,p) basis set were performed to describe possible reaction pathways. researchgate.net These analogous studies suggest that for 2-Bromo-6-methylpyridin-3-ol, the areas of highest and lowest electron density would be key to predicting its interactions in chemical reactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

In computational studies of related brominated pyridine derivatives, FMO analysis has been used to understand intramolecular charge transfer. researchgate.net For a series of compounds derived from 5-bromo-2-methylpyridin-3-amine, the HOMO and LUMO energies were calculated to determine their reactivity. In one series of derivatives (4a-4i), the HOMO was primarily located on the pyridine ring, while the LUMO was shifted towards an attached phenyl ring, indicating the direction of charge transfer upon excitation. researchgate.net

The table below, adapted from a study on related pyridine derivatives, illustrates typical FMO energy values calculated via DFT. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2a | -5.51 | -0.67 | 4.84 |

| 2b | -5.51 | -0.65 | 4.86 |

| 2d | -6.03 | -1.40 | 4.63 |

| 4a | -6.08 | -1.07 | 5.01 |

| 4b | -6.10 | -1.05 | 5.05 |

| 4g | -6.28 | -1.75 | 4.53 |

| Data from a study on N-(5-aryl-6-methylpyridin-3-yl)acetamides (2a, 2b, 2d) and N-(5-bromo-2-methylpyridin-3-yl)acetamides with different aryl groups (4a, 4b, 4g). researchgate.net |

This data highlights how substituents can tune the FMO energies and, consequently, the reactivity of the pyridine scaffold.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de MEP maps illustrate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In studies of 3-bromo-2-hydroxypyridine, MEP analysis revealed that the most negative potential is located around the oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic interaction. researchgate.net For derivatives of 5-bromo-2-methylpyridin-3-amine, MEP surfaces were calculated to understand charge distribution across the molecular framework. researchgate.netresearchgate.net These findings suggest that for this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would be the most electron-rich regions.

| Compound | Dipole Moment (Debye) |

| 2a | 3.9239 |

| 2b | 3.8436 |

| 2c | 3.6596 |

| 2d | 2.7658 |

| 3 | 3.5222 |

| 4a | 3.5786 |

| 4b | 3.5133 |

| Data from a study on various pyridine derivatives. researchgate.net |

For molecules containing heavy elements like bromine, relativistic effects can become significant and may influence electronic structure and chemical properties. kg.ac.rs Standard DFT calculations are nonrelativistic, but for high accuracy with heavy elements, relativistic corrections are essential. kg.ac.rsuni-frankfurt.de These effects arise because the velocities of core electrons in heavy atoms are a significant fraction of the speed of light, leading to a relativistic mass increase that alters orbital energies. kg.ac.rs

Mechanistic Investigations of Reactions Involving Brominated Pyridinols

Computational studies are pivotal in elucidating the complex mechanisms of reactions involving halogenated pyridines.

One notable reaction involving brominated pyridines is base-catalyzed aryl halide isomerization. Mechanistic studies, supported by computational and experimental work, have shown that 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a base. nih.govcncb.ac.cn This process is significant as it allows for the functionalization of the pyridine ring at the 4-position, starting from more readily available 3-bromo precursors. rsc.org

The proposed mechanism proceeds through the formation of a pyridyne intermediate. amazonaws.comresearchgate.net In the presence of a strong base, such as potassium hydroxide (B78521) with 18-crown-6, a proton is abstracted from the pyridine ring, leading to the elimination of the bromide ion to form a highly reactive 3,4-pyridyne intermediate. amazonaws.com This intermediate is then intercepted by a nucleophile, with substitution occurring preferentially at the 4-position due to the kinetics of the subsequent nucleophilic aromatic substitution (SNAr) step. nih.govresearchgate.net This tandem isomerization/substitution strategy represents an effective method for achieving unconventional selectivity in aryl halide functionalization. nih.gov

Study of Reaction Pathways and Transition States

The study of reaction pathways and their associated transition states is fundamental to understanding the chemical reactivity of this compound. Computational chemistry allows for the mapping of potential energy surfaces, identifying the most favorable routes for chemical transformations.

Theoretical calculations are employed to investigate various reaction types. For related bromo-pyridine compounds, these often include nucleophilic substitution at the bromine-bearing carbon, oxidation, and tautomerization. evitachem.com Density Functional Theory (DFT) is a common method used to model these pathways and calculate the structures and energies of transition states. researchgate.net For instance, studies on similar aromatic halides have used DFT to calculate the transition state structures for reactions like palladium-catalyzed oxidative addition, a key step in cross-coupling reactions. rsc.org This method helps in understanding the energetic barriers and the influence of substituents on reaction rates.

In the context of biological systems, metabolic pathways are also of interest. A study on the metabolism of substituted pyridin-2-ols by Burkholderia sp. MAK1 noted that while some derivatives undergo hydroxylation, others may experience dimerization following an initial oxidation step. nih.gov Although the study found that 3-bromo-6-methyl-pyridin-2-ol did not undergo hydroxylation by the organism, it highlights that oxidation and subsequent dimerization are plausible transformation pathways for such compounds. nih.gov Computational models can be used to explore the feasibility and energetics of these and other potential metabolic routes for this compound.

Table 1: Computational Approaches to Studying Reaction Pathways of Bromo-Pyridine Derivatives

| Reaction Type | Computational Method | Key Insights |

|---|---|---|

| Tautomerization | Density Functional Theory (DFT) | Determination of transition state structures and energy barriers between tautomers. researchgate.net |

| Oxidative Addition | Density Functional Theory (DFT) | Calculation of transition state structures and electrostatic potential maps for palladium-catalyzed reactions. rsc.org |

| Nucleophilic Substitution | Ab initio / DFT | Analysis of leaving group potential and reaction energetics. evitachem.com |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are essential computational tools for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. These studies are foundational in drug discovery and toxicology for assessing potential efficacy and mechanisms of action.

A quantum chemical study of this compound using DFT with the B3LYP/6-311G(d,p) basis set was conducted to analyze its molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies involve plotting frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces to understand regions of electrophilic and nucleophilic reactivity, which are crucial for predicting binding interactions. researchgate.net

While specific docking studies for this compound are not widely published, research on structurally analogous compounds provides valuable insights into its potential biological activities. For example, molecular docking analysis of 2-acetylamino-5-bromo-6-methylpyridine was performed to evaluate its anticancer potential, identifying it as a possible inhibitor against lung cancer. researchgate.net Similarly, docking simulations of 3-Bromo-2-hydroxypyridine against bromodomain-containing proteins were used to calculate minimum binding energies and explore hydrogen bond interactions with target receptors like PDB ID: 5IBN, 3U5K, and 6CD5. researchgate.net These studies demonstrate that the bromo-hydroxypyridine scaffold can be effectively modeled to predict interactions with specific protein binding sites, often involving hydrogen bonds and other non-covalent interactions. researchgate.net The goal of these simulations is to identify potential biological targets and understand the structural basis for the molecule's bioactivity. researchgate.netresearchgate.net

Table 2: Examples of Molecular Docking Studies on Related Bromo-Pyridine Compounds

| Compound | Biological Target/Activity | Key Findings & Methods | Citation |

|---|---|---|---|

| 2-acetylamino-5-bromo-6-methylpyridine | Anticancer (Lung Cancer) | Identified as a good potential inhibitor based on molecular docking analysis. | researchgate.net |

| 3-Bromo-2-hydroxypyridine | Bromodomain (BRD2) Inhibitors | Docking explored hydrogen bond interactions and minimum binding energies with receptors (PDB IDs: 5IBN, 3U5K, 6CD5) using AutoDock. | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Synthesis

2-Bromo-6-methylpyridin-3-ol is a valuable intermediate and building block in organic synthesis, particularly for the creation of complex molecules with potential pharmaceutical applications. evitachem.comsmolecule.comchemscene.com The reactivity of the compound is largely dictated by the functional groups on its pyridine (B92270) core. The bromine atom at the 2-position is a key reactive site, acting as a good leaving group in various nucleophilic substitution and cross-coupling reactions. evitachem.comsmolecule.com This allows for the introduction of a wide array of other functional groups and the construction of more elaborate molecular architectures.

For instance, the bromine can be readily displaced by nucleophiles such as amines or thiols. evitachem.com Furthermore, it facilitates palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various arylboronic acids. This versatility makes the compound a foundational element for generating libraries of novel pyridine derivatives for drug screening. The hydroxyl group and the methyl group also offer sites for further chemical modification, adding to the compound's utility as a versatile starting material in the synthesis of new chemical entities. smolecule.comchemscene.com

Development of Novel Biologically Active Derivatives of this compound

Researchers have successfully utilized this compound and its close structural analogs to develop novel derivatives with a range of biological activities. The strategic modification of this core scaffold has led to compounds with potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective properties. smolecule.comsolubilityofthings.com

Studies have demonstrated that derivatives of 3-hydroxypyridine (B118123) exhibit significant neuroprotective effects. In an experimental model of intracerebral hemorrhage, certain 3-hydroxypyridine derivatives were shown to improve survival rates, accelerate the resolution of pathological symptoms, and reduce signs of neurodegeneration. rrpharmacology.ru Another area of investigation involves the synthesis of pyridooxazine–tetrahydroisoquinoline derivatives from 2-bromo-3-hydroxy pyridine. oup.com These complex molecules have been evaluated for their ability to modulate multidrug resistance (MDR) in cancer cells, with some exhibiting promising MDR-reversing activity. oup.com Preliminary research on related bromo-hydroxypyridine structures also suggests potential for developing agents with antimicrobial and anti-inflammatory activities. smolecule.comsolubilityofthings.com

| Derivative Class | Starting Scaffold | Reported Biological Activity/Application | Source |

|---|---|---|---|

| Pyridooxazine–tetrahydroisoquinolines | 2-Bromo-3-hydroxy pyridine | Multidrug Resistance (MDR) Modulation | oup.com |

| Substituted 3-hydroxypyridines | 3-Hydroxypyridine core | Neuroprotection in ischemic brain injury | rrpharmacology.ru |

| Amino-bromo-hydroxypyridines | Bromo-hydroxypyridine core | Potential antimicrobial and anticancer activities | smolecule.com |

| Pyrido[2,3-d]pyrimidin-7-ones | Substituted Pyridines | Selective Salt-Inducible Kinase (SIK) Inhibition | biorxiv.org |

Investigation as a Metal-Binding Pharmacophore (MBP) in Metalloenzyme Inhibition

The 3-hydroxypyridinone moiety, which is the core structure of this compound, is recognized as a potent metal-binding pharmacophore (MBP). An MBP is a specific arrangement of atoms within a drug molecule that is responsible for binding to a metal ion in the active site of a metalloenzyme. ucl.ac.uk Metalloenzymes are a vast class of enzymes crucial for numerous physiological processes, making them important drug targets for a variety of diseases, including cancer and infectious diseases.

The development of small molecule inhibitors that target these enzymes often relies on the inclusion of an effective MBP. The 3-hydroxypyridinone scaffold, along with its isosteres like hydroxypyridinethiones (HOPTOs), can form stable coordination complexes with metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), which are commonly found in enzyme active sites. This ability to chelate the catalytic metal ion disrupts the enzyme's function, leading to its inhibition. The utility of this scaffold is highlighted by its incorporation into several clinically successful drugs, demonstrating its value as a core component in the design of novel metalloenzyme inhibitors.

Exploration in Enzyme Inhibition Studies

Building on its identity as a metal-binding pharmacophore, the this compound scaffold and its derivatives are actively explored in various enzyme inhibition studies.

Histone deacetylases (HDACs) are a class of metalloenzymes, typically containing a zinc ion in their active site, that play a critical role in gene expression regulation. The inhibition of HDACs has become a validated strategy in cancer therapy. A common feature of many potent HDAC inhibitors is the presence of a zinc-binding group (ZBG), which is a type of MBP. ucl.ac.uk The most common ZBG in this class is the hydroxamic acid moiety, which effectively chelates the active site zinc ion. ucl.ac.uknih.gov

While direct studies of this compound as an HDAC inhibitor are not widely reported, the foundational principle of zinc chelation is relevant. The 3-hydroxypyridinone core is a known metal chelator. Research into novel HDAC inhibitors includes efforts to replace the often-problematic hydroxamic acid group with alternative zinc-binding structures to improve pharmacokinetic properties. ucl.ac.uk Given this, the 3-hydroxypyridinone scaffold represents a plausible, albeit less explored, candidate for the design of new HDAC inhibitors.

The 3-hydroxypyridinone scaffold has been successfully employed in the development of inhibitors for HIV-1 integrase, a key metalloenzyme essential for viral replication. This enzyme coordinates two magnesium ions in its active site to catalyze the integration of viral DNA into the host genome. The development of inhibitors that can effectively chelate these two metal ions has been a highly successful strategy in anti-HIV therapy.

Pyridinone-containing compounds, particularly those with a β-diketo acid motif, have been shown to be potent inhibitors of the strand transfer step of the integration process. The 3-hydroxypyridinone structure is a key component of this motif, which effectively binds to the two magnesium ions in the enzyme's active site, preventing the binding of the host DNA and halting the integration process. This mechanism of action is exemplified by highly successful, FDA-approved antiretroviral drugs, validating the pyridinone scaffold as a privileged structure for targeting this critical viral enzyme.

Research into Receptor Modulation

Derivatives of the this compound scaffold are also being investigated for their ability to modulate the activity of various cellular receptors, particularly within the central nervous system (CNS). Receptor modulation is a key mechanism for treating a wide range of diseases, from neurological disorders to cancer.

Significant research has been conducted on the structure-activity relationships (SAR) of allosteric modulators for the cannabinoid CB1 receptor. acs.org In these studies, 2-bromo-6-(pyrrolidin-1-yl)pyridine, a direct derivative of the core structure, was used as a key building block to synthesize novel diarylureas that act as allosteric modulators. acs.org Additionally, other 3-hydroxypyridine derivatives have been studied for their potential as neuroprotective agents for treating conditions like ischemic brain injury. rrpharmacology.ru The broader pyridine scaffold is also found in compounds investigated for modulating various kinases and for treating psychiatric disorders, indicating the wide potential of this chemical class in receptor-targeted drug discovery. biorxiv.orgdrugbank.com

Anti-inflammatory Agent Development

The development of novel anti-inflammatory agents frequently involves heterocyclic structures, with pyridine derivatives being a subject of significant research. tandfonline.com The anti-inflammatory potential of the 3-hydroxypyridine scaffold, a core feature of this compound, has been investigated. Specifically, derivatives of 3-hydroxy-pyridine-4-one, a tautomeric form, have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema. nih.govnih.gov

The proposed mechanism for this anti-inflammatory effect is linked to the iron-chelating properties of the 3-hydroxy-pyridine-4-one structure. nih.govnih.gov Key enzymes in the inflammatory pathway, including cyclooxygenase (COX) and lipoxygenase, are iron-dependent (heme-dependent). nih.govresearchgate.net By chelating iron, these compounds may inhibit the enzymes responsible for producing pro-inflammatory prostaglandins, thereby reducing inflammation. nih.govresearchgate.net Studies have shown that some of these derivatives exhibit potency comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The presence of a hydroxyl group on the pyridine ring is considered a key factor for this activity. nih.gov

Table 2: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

| Test Model | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema in rats | 3-hydroxy-pyridine-4-one derivatives | Significant, dose-dependent inhibition of inflammation. | nih.gov |

| Croton oil-induced ear edema in mice | 3-hydroxy-pyridine-4-one derivatives | All tested compounds showed significant anti-inflammatory effects. | nih.gov |

Potential in Anticoagulant Research

Thromboembolic disorders are a major area of drug discovery, and researchers continuously explore new scaffolds for developing safer and more effective anticoagulants. nih.govnih.gov The pyridine ring is one such scaffold that has been investigated for its potential in cardiovascular drug development, including anticoagulants. nih.govresearchgate.net While direct experimental data on the anticoagulant activity of this compound is not available, related research provides a basis for its potential in this field.

Molecular modeling studies on a series of pyridine derivatives have suggested that functionalization at the 3-position of the pyridine ring could be favorable for improving anticoagulant activity. nih.govresearchgate.net These computational efforts, which target the active site of the key coagulation enzyme thrombin, correlate well with experimental coagulation data (prothrombin time), indicating the suitability of the pyridine scaffold for designing thrombin inhibitors. nih.gov Additionally, other complex pyridine derivatives, such as pyridine-4-dicoumarate, are studied for their potential anticoagulant effects, which are thought to stem from the inhibition of vitamin K epoxide reductase, similar to the mechanism of dicoumarol. ontosight.ai The broad biological activity profile of pyridine derivatives includes anticoagulant effects, making this scaffold a continued area of interest. nih.govfrontiersin.org

Applications in Cardiovascular Research (Cardiotonic Effects)

In the search for new treatments for congestive heart failure, one validated therapeutic approach is the inhibition of phosphodiesterase-3 (PDE3). nih.govuni-wuerzburg.de Inhibitors of this enzyme, such as the clinical drugs milrinone (B1677136) and amrinone (B1666026), feature a 2-pyridone (or 2-oxopyridine) core structure. uni-wuerzburg.de These agents exert a positive inotropic (cardiotonic) effect by increasing intracellular levels of cyclic AMP (cAMP), which leads to enhanced myocardial contractility. nih.gov

This compound can exist in a tautomeric equilibrium with its 2-pyridone form, making it structurally related to this important class of cardiotonic agents. Research has focused on synthesizing new 2-pyridone derivatives that are structurally analogous to milrinone. nih.govuni-wuerzburg.de These studies involve modifying the substituents on the pyridone ring to optimize PDE3 inhibitory activity and cardiotonic response. nih.gov For example, a series of 2-pyridone derivatives were synthesized and evaluated for their ability to increase atrial contractility in isolated guinea pig myocardial preparations, with some compounds showing a significantly higher response than milrinone. nih.gov Docking studies have helped to understand the interaction of these pyridone compounds with the active site of the PDE3 enzyme. nih.gov This body of research underscores the potential of the 6-methyl-2-pyridone scaffold, directly related to this compound, in the development of novel cardiotonic agents.

Table 3: Pyridone Derivatives in Cardiotonic Research

| Compound Class | Mechanism of Action | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|---|

| 2-Pyridone derivatives | Positive inotropic (cardiotonic) | Phosphodiesterase-3 (PDE3) Inhibition | Analogs of milrinone and amrinone show potent cardiotonic activity. | nih.govuni-wuerzburg.de |

Pathways for Cancer Research (e.g., HIF pathway modulation within related scaffolds)

A critical feature of solid tumors is hypoxia (low oxygen), which promotes tumor survival, angiogenesis, and resistance to therapy. nih.gov Tumors adapt to hypoxia primarily through the activation of the Hypoxia-Inducible Factor (HIF) family of transcription factors. nih.govnih.gov The HIF-1 pathway is therefore considered a significant therapeutic target for developing new cancer therapies. nih.gov

Small molecule inhibitors of the HIF-1 signaling pathway have been designed and synthesized using scaffolds related to this compound. In one notable study, a series of pyranopyridine compounds were developed as potent HIF-1 inhibitors. nih.gov The synthesis of the core pyranopyridine structure utilized a precursor derived from 2-bromo-3-hydroxy-6-methylpyridine 1-oxide , a closely related analog of the title compound. nih.gov This demonstrates a direct application of this chemical framework in creating potent modulators of the HIF pathway. Some of the resulting pyranopyridine derivatives exhibited inhibitory activity against HIF-mediated transcription in the nanomolar to low-micromolar range (IC₅₀ = 1.3 μM for one derivative). nih.gov The mechanism of HIF-1 activation involves the stabilization of the HIF-1α subunit under hypoxic conditions; inhibitors prevent this stabilization or the subsequent transcriptional activity. nih.govnih.gov This line of research confirms the value of the substituted hydroxypyridine scaffold in generating novel agents for cancer research targeting hypoxia-driven pathways.

Table 4: HIF-1 Pathway Inhibition by Related Scaffolds

| Compound Class | Precursor/Scaffold | Target Pathway | Biological Effect | Reference |

|---|---|---|---|---|

| Pyrano(3,2b)pyridines | Derived from 2-bromo-3-hydroxy-6-methylpyridine 1-oxide | HIF-1 Signaling Pathway | Inhibition of HIF-mediated transcription (IC₅₀ as low as 1.3 μM). | nih.gov |

Structure Activity Relationship Sar Studies

Systematic Derivatization and Biological Evaluation

Systematic derivatization is a cornerstone of medicinal chemistry, allowing researchers to explore the chemical space around a lead compound to identify analogs with improved potency, selectivity, and pharmacokinetic properties. For 2-Bromo-6-methylpyridin-3-ol, this process would involve targeted modifications at several key positions: the bromine atom at the 2-position, the hydroxyl group at the 3-position, and the methyl group at the 6-position.

Table 1: Potential Sites for Systematic Derivatization of this compound

| Position | Functional Group | Potential Modifications |

| 2 | Bromo | Substitution with other halogens (Cl, F), small alkyl groups, aryl groups, or hydrogen bond donors/acceptors. |

| 3 | Hydroxyl | Etherification, esterification, or replacement with bioisosteres such as amides or sulfonamides. |

| 6 | Methyl | Extension to larger alkyl chains, introduction of cyclic structures, or replacement with electron-withdrawing or -donating groups. |

The biological evaluation of these synthesized derivatives would typically involve a battery of in vitro assays to determine their activity against specific biological targets, such as enzymes (e.g., kinases) or receptors. High-throughput screening methods could be employed to test a library of these compounds against a panel of targets to identify initial hits. Subsequent studies would then focus on determining key pharmacological parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for the most promising candidates.

Correlation Between Structural Modifications and Observed Bioactivity

While specific SAR data for a wide array of this compound derivatives is limited, general principles from related pyridine-containing compounds can be extrapolated. The electronic and steric properties of substituents on the pyridine (B92270) ring are known to significantly impact biological activity.

For instance, the bromine atom at the 2-position is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the hydroxyl group, thereby affecting how the molecule interacts with its biological target. Replacing the bromine with different substituents would modulate these electronic properties and introduce varied steric profiles, which could either enhance or diminish binding affinity.

The hydroxyl group at the 3-position is a critical hydrogen bond donor and acceptor. Modifications at this site, such as converting it to an ether or ester, would alter its hydrogen bonding capacity and lipophilicity, which are crucial for target interaction and cell permeability.

The methyl group at the 6-position can be a key determinant of selectivity. Altering the size and nature of this substituent could influence how the molecule fits into a binding pocket and may help in designing analogs that are selective for a specific isoform of an enzyme or a subtype of a receptor.

Table 2: Predicted Impact of Structural Modifications on Bioactivity

| Modification | Predicted Effect on Bioactivity | Rationale |

| Replacement of 2-Bromo with larger halogens | Potential increase or decrease in activity | Altered steric and electronic properties affecting binding pocket fit and interaction strength. |

| Etherification of 3-Hydroxyl group | Likely decrease in activity if H-bonding is crucial | Removal of a key hydrogen bond donor/acceptor functionality. |

| Extension of 6-Methyl group | Potential for enhanced selectivity and potency | Improved hydrophobic interactions and better fit within a specific binding site. |

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design for derivatives of this compound would be guided by the structural information of its biological target, if known. Techniques like X-ray crystallography and computational modeling are invaluable in this process.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is available, SBDD can be employed. This involves docking virtual libraries of this compound analogs into the active site of the target to predict binding affinities and modes. This approach allows for the design of molecules with complementary shapes and chemical features to the binding site, maximizing potency and selectivity. For example, if the binding pocket has a hydrophobic region near the 6-position of the pyridine ring, analogs with larger, lipophilic substituents at this position would be prioritized for synthesis.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the same target. By creating a pharmacophore model based on the common chemical features of known active compounds, new derivatives of this compound can be designed to fit this model. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities, guiding the design of more potent analogs.

The iterative process of designing, synthesizing, and testing new derivatives, informed by the principles of SAR, is essential for the development of novel therapeutic agents with enhanced efficacy and selectivity based on the this compound scaffold.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in the Crystalline State (O-H···N and C-H···Br interactions)

The crystal structure of 2-Bromo-6-methylpyridin-3-ol is primarily stabilized by two distinct types of hydrogen bonds. nih.gov The most prominent of these is a classic O-H···N hydrogen bond. In this interaction, the hydroxyl group (-OH) on one molecule acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring on an adjacent molecule serves as the acceptor. This strong interaction is a key driver in the initial self-assembly of the molecules.

In addition to this primary hydrogen bond, weaker C-H···Br interactions are also present. nih.gov These bonds involve a hydrogen atom attached to the pyridine ring acting as a donor and the bromine atom of a neighboring molecule functioning as the acceptor. While weaker than the O-H···N bonds, these interactions are crucial for organizing the primary molecular chains into a more complex, higher-dimensional structure. The geometric parameters of these hydrogen bonds, determined through single-crystal X-ray diffraction, are detailed in the table below. nih.gov

Interactive Table: Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for Acceptor |

| O1-H1···N1 | 0.82 | 1.99 | 2.801 (2) | 170 | x-1, y, z |

| C5-H5···Br1 | 0.93 | 3.01 | 3.886 (2) | 158 | -x+1, -y+1, -z+1 |

D = Donor atom; A = Acceptor atom. Data sourced from single-crystal X-ray diffraction analysis. nih.gov

Crystal Packing and Formation of Two-Dimensional Networks

These parallel chains are then interconnected by the weaker C-H···Br hydrogen bonds. This secondary interaction acts as a bridge, linking adjacent chains together. The result of this hierarchical bonding is the formation of corrugated, two-dimensional networks that lie parallel to the ac plane of the crystal. nih.gov The pyridine ring itself is nearly planar, with the bromine atom showing a slight displacement of 0.0948 Å from the ring's mean plane. nih.gov This specific arrangement demonstrates a sophisticated level of molecular recognition, where strong and weak interactions cooperate to build a well-defined supramolecular layer.

Self-Assembly and Supramolecular Architectures

The self-assembly of this compound is elegantly demonstrated by its crystal structure. The formation of the crystalline solid is a spontaneous process where the molecules organize themselves to achieve the most stable energetic state, driven by the formation of the intermolecular hydrogen bonds. The resulting supramolecular architecture is the two-dimensional network created by the combination of O-H···N and C-H···Br interactions. This layered structure represents the primary supramolecular assembly observed for this compound in the solid state. The process highlights how specific, directional non-covalent interactions can be programmed into a molecule to control its assembly into a larger, ordered architecture.

Future Research Directions and Unexplored Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While 2-Bromo-6-methylpyridin-3-ol is commercially available and its synthesis was reported as early as 1969, there is considerable scope for the development of more efficient, scalable, and environmentally benign synthetic routes. nih.gov Future research should pivot from classical multi-step procedures to modern, sustainable chemical methodologies.

Exploration could focus on late-stage functionalization, where a more readily available pyridine (B92270) precursor is modified in the final steps. For instance, methods developed for isomers, such as the selective bromination of a methyl-pyridin-3-ol precursor using N-Bromosuccinimide (NBS), could be adapted. a2bchem.com Furthermore, the development of catalyst- and solvent-free methods, which are gaining traction for the synthesis of other azaarene derivatives, represents a significant leap towards green chemistry. alfa-chemistry.comchembk.com Investigating chemo- and regioselective C-H activation and functionalization on the 6-methyl-pyridin-3-ol core is another promising avenue that could obviate the need for traditional halogenation routes, thereby improving the atom economy of the synthesis.

Table 1: Potential Future Synthetic Methodologies

| Methodology | Potential Advantage | Key Area of Investigation |

|---|---|---|

| Late-Stage C-H Bromination | Increased efficiency, reduced step count | Development of selective catalysts for C2-bromination of 6-methyl-pyridin-3-ol. |

| Nickel-Catalyzed Coupling | Versatility in introducing substituents | Using the bromo-scaffold to couple with various nucleophiles and building blocks. sigmaaldrich.com |

| Catalyst- & Solvent-Free Synthesis | Green chemistry, reduced waste, lower cost | Adaptation of neat reaction conditions for the synthesis of the core scaffold. chembk.com |

Discovery of Undescribed Biological Activities and Therapeutic Targets

The 3-hydroxypyridine (B118123) scaffold is a well-established pharmacophore. It is a key component of the potent fungicide Nikkomycin Z and various biaryl derivatives of 3-hydroxypyridine are known to be phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases. nih.gov This strongly suggests that this compound could serve as a valuable starting point for new therapeutic agents.

A crucial future direction is the systematic biological screening of this compound and its simple derivatives. A study focused on metalloenzyme inhibitors has already synthesized and utilized a derivative, N-(2-bromo-6-methylpyridin-3-yl)thiophene-2-sulfonamide, indicating the compound's utility in accessing biologically active space. chemicalbook.com Future work should involve broad screening campaigns to identify novel biological activities and de-orphanize its potential therapeutic targets. Given its structural features, it could be evaluated for activity in areas such as oncology, neurodegenerative disorders, and infectious diseases.

Table 2: Potential Biological Targets and Therapeutic Areas

| Potential Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Phosphodiesterases (e.g., PDE4) | Inflammatory Diseases | Based on known activity of the 3-hydroxypyridine scaffold. nih.gov |

| Metalloenzymes | Various | The hydroxyl and nitrogen atoms can chelate metal ions in active sites; derivatives show promise. chemicalbook.com |

| Kinases | Oncology, Inflammation | The pyridine core is a common hinge-binding motif. |

Applications in Materials Science for Functional Materials Development

The field of materials science offers fertile ground for exploring the potential of this compound. Pyridine derivatives are widely used as ligands to create functional metal complexes with interesting photophysical or catalytic properties. For example, the related compound 2-bromo-6-methylpyridine (B113505) has been used in the synthesis of luminescent copper(I) complexes and metallopolymers, suggesting that this compound could be a precursor to novel light-emitting materials. evitachem.com

The hydroxyl and bromine functionalities provide two distinct handles for polymerization or for grafting onto surfaces. Future research could investigate its use as a monomer for creating novel polymers with tailored electronic or thermal properties. Its potential to form self-assembling monolayers or to be incorporated into metal-organic frameworks (MOFs) are other unexplored areas that could lead to the development of new sensors, catalysts, or separation materials.

Advanced Mechanistic Investigations and Comprehensive Computational Modeling

A detailed understanding of a molecule's structure and reactivity is paramount for its rational application. The crystal structure of this compound has been determined, revealing key bond lengths and intermolecular interactions, such as O—H⋯N and C—H⋯Br hydrogen bonds that form a two-dimensional network. nih.gov This structural data provides a solid foundation for more advanced investigations.

Future work should employ computational methods like Density Functional Theory (DFT) to model its electronic structure, reactivity indices, and spectroscopic properties. nih.govsynblock.com Such studies can predict the most likely sites for electrophilic and nucleophilic attack, rationalize its reactivity in known transformations, and guide the design of new reactions. For example, computational modeling could elucidate the mechanism of its known nickel-catalyzed tandem reaction to form furo-pyridines. sigmaaldrich.com This synergy between experimental and computational work will accelerate the discovery of its chemical potential.

Table 3: Known Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

Data from Singh, G. P., et al. (2013). nih.gov

Integration into Fragment-Based Drug Design and Chemogenomics

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. With a molecular weight of 188.02 g/mol and a structure rich in desirable features (hydrogen bond donors/acceptors, a modifiable vector in the bromine atom), this compound is an ideal candidate for inclusion in fragment screening libraries.

Notably, a structurally similar molecule, 2-(hydroxymethyl)-6-methylpyridin-3-ol, was identified from a screening campaign as a ligand for the BAZ2B bromodomain, a target of interest in oncology. This provides strong evidence for the potential of the this compound scaffold to bind to this important class of epigenetic regulators. Future research should prioritize its screening against a wide range of targets, particularly bromodomains.

Furthermore, chemogenomic profiling, where the compound is tested against a large panel of genetically defined cell lines (e.g., the yeast deletion collection), can rapidly provide insights into its mechanism of action and identify potential cellular pathways it perturbs. This approach has been successfully applied to other pyridine derivatives and would be a powerful, unbiased method to uncover the biological function of this compound, guiding its future development as a chemical probe or therapeutic lead.

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-6-methylpyridin-3-ol in laboratory settings?

Methodological Answer:

The compound is typically synthesized via halogenation or functional group modification of pyridine derivatives. One validated route involves regioselective bromination of 6-methylpyridin-3-ol under controlled conditions using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or THF) at 0–25°C . For scalability, nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of methylpyridines may be employed, as seen in analogous pyridine syntheses . Reaction progress should be monitored via TLC or LC-MS, and purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the hydroxyl proton (δ ~10–12 ppm), bromine-induced deshielding of adjacent carbons, and methyl group signals (δ ~2.5 ppm for CH₃). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) verifies molecular geometry, including Br···O intramolecular interactions and planarity of the pyridine ring. Crystals are grown via slow evaporation from ethanol/water mixtures under nitrogen to prevent oxidation .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M–H]⁻ at m/z 187.96 (C₆H₅BrNO⁺ requires 187.95) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

The compound is air- and moisture-sensitive due to its phenolic –OH group. Storage recommendations include:

- Short-term : Under inert gas (Ar/N₂) in amber vials at 2–8°C.

- Long-term : As a lyophilized solid in vacuum-sealed bags with desiccant (silica gel).

Degradation products (e.g., oxidized quinone forms) are detectable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Advanced: How can regioselectivity be controlled during substitution reactions at the bromine site?

Methodological Answer:

Regioselective substitution (e.g., Suzuki coupling, nucleophilic aromatic substitution) depends on:

- Catalyst Choice : Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids (yields >75% in dioxane/Na₂CO₃ at 80°C) .

- Directing Groups : The –OH group at C3 can act as a meta-director, favoring substitution at C2 or C6. DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and transition-state stability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols .

Advanced: What computational strategies predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinase enzymes) using the hydroxyl and bromine groups as hydrogen-bond donors/halogen-bond acceptors .

- DFT Calculations : Optimization of frontier molecular orbitals (HOMO/LUMO) reveals electrophilic/nucleophilic sites. Solvent effects (PCM model) and Gibbs free energy (ΔG) predict reaction feasibility .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (logP ~1.8, moderate solubility) and toxicity risks (AMES test for mutagenicity) .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in antimicrobial or cytotoxic activity (e.g., IC₅₀ values) often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and control cell lines (e.g., HeLa vs. HEK293).

- Impurity Interference : Quantify purity via HPLC (>98%) and characterize byproducts (e.g., dehalogenated derivatives) .

- Structural Confirmation : Co-crystallization with target proteins (e.g., CYP450 enzymes) validates binding modes .

Advanced: What analytical challenges arise in quantifying trace degradation products?

Methodological Answer:

- LC-MS/MS : MRM mode with isotopically labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) improves sensitivity (LOD <0.1 ng/mL) .

- Oxidative Byproducts : Identify quinone derivatives via UV-Vis (λmax ~350 nm) and redox titration .

- Handling Air-Sensitive Intermediates : Use Schlenk lines for sample preparation and gloveboxes for FT-IR analysis (KBr pellets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products